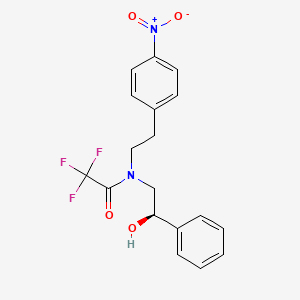
(R)-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, phenylethyl, and nitrophenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide typically involves multiple steps:
Oxidation of p-aminophenylethanol: The hydroxyl group on p-aminophenylethanol is oxidized to form nitrobenzene acetaldehyde.
Reductive Amination: ®-2-amino-1-phenylethanol undergoes reductive amination to yield ®-2-p-nitrobenzene ethylamine-1-phenylethanol.
Substitution Reaction: The final step involves the substitution of the amino group with a trifluoroacetamide group using (Boc)2O.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in 1,4-dioxane.
Reduction: Sodium borohydride in dichloromethane.
Substitution: (Boc)2O for trifluoroacetamide substitution.
Major Products
Oxidation: Formation of nitrobenzene acetaldehyde.
Reduction: Formation of p-nitrobenzene ethylamine.
Substitution: Formation of trifluoroacetamide derivatives.
Scientific Research Applications
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
®-2-hydroxy-4-phenylbutyric acid: A chiral alcohol intermediate used in the production of angiotensin-converting enzyme inhibitors.
®-4-nitrophenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate: Another compound with similar structural features and synthetic routes.
Properties
Molecular Formula |
C18H17F3N2O4 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)17(25)22(12-16(24)14-4-2-1-3-5-14)11-10-13-6-8-15(9-7-13)23(26)27/h1-9,16,24H,10-12H2/t16-/m0/s1 |
InChI Key |
JPSMUXFFZKKIGH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















